molecular formula C9H13ClN2O2 B13757762 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine

4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine

Cat. No.: B13757762
M. Wt: 216.66 g/mol
InChI Key: BBGPBSSIZPCGEI-UHFFFAOYSA-N
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Description

4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol It is characterized by the presence of a tert-butylperoxy group, a chloro substituent, and a methyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine typically involves the reaction of 6-chloro-2-methylpyrimidine with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-80°C)

    Solvent: Common solvents such as dichloromethane or toluene

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The tert-butylperoxy group can participate in oxidation reactions, potentially forming radicals.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other peroxides under mild conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Oxidation: Formation of radicals or oxidized derivatives.

    Substitution: Formation of substituted pyrimidines with different functional groups.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine has several scientific research applications:

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine involves the generation of radicals through the decomposition of the tert-butylperoxy group. These radicals can interact with molecular targets, leading to various chemical transformations. The chloro and methyl groups on the pyrimidine ring can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylperoxy-6-chloro-2-methyl-pyridine
  • 4-tert-Butylperoxy-6-chloro-2-methyl-benzene

Uniqueness

4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is unique due to the combination of its tert-butylperoxy, chloro, and methyl groups attached to a pyrimidine ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

4-tert-butylperoxy-6-chloro-2-methylpyrimidine

InChI

InChI=1S/C9H13ClN2O2/c1-6-11-7(10)5-8(12-6)13-14-9(2,3)4/h5H,1-4H3

InChI Key

BBGPBSSIZPCGEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OOC(C)(C)C

Origin of Product

United States

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